molecular formula C17H23N3O5 B2882832 tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate CAS No. 1286275-14-6

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate

Cat. No.: B2882832
CAS No.: 1286275-14-6
M. Wt: 349.387
InChI Key: WAHKFHNGKOJGIM-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, metal hydrides, and strong acids or bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can undergo reduction to form an amino group, which can then interact with various biological targets. The piperidine ring and carbamate group can also contribute to the compound’s overall activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

tert-Butyl 1-(4-nitrobenzoyl)piperidin-4-ylcarbamate can be compared with other similar compounds, such as:

    tert-Butyl piperidin-4-ylcarbamate: Lacks the nitrobenzoyl group and has different chemical properties and reactivity.

    4-Nitrobenzoyl piperidine: Lacks the carbamate group and has different biological activity and applications.

    tert-Butyl 1-(4-aminobenzoyl)piperidin-4-ylcarbamate:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl N-[1-(4-nitrobenzoyl)piperidin-4-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O5/c1-17(2,3)25-16(22)18-13-8-10-19(11-9-13)15(21)12-4-6-14(7-5-12)20(23)24/h4-7,13H,8-11H2,1-3H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHKFHNGKOJGIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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